molecular formula C10H12N4S B1319786 4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 373356-48-0

4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B1319786
CAS No.: 373356-48-0
M. Wt: 220.30 g/mol
InChI Key: HFGUINASBGDWLY-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by a thieno[2,3-d]pyrimidine core with a piperazine moiety attached at the 4-position. Its molecular formula is C10H12N4S, and it has a molecular weight of 220.29 g/mol .

Biochemical Analysis

Biochemical Properties

4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain protein kinases, which are essential for cell signaling and regulation . The compound’s interaction with these kinases can modulate cellular processes such as growth, differentiation, and apoptosis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways . Additionally, it can induce apoptosis in cancer cells, thereby reducing tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of protein kinases, binding to the active site and preventing substrate phosphorylation . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular behavior. The compound’s ability to modulate enzyme activity makes it a promising candidate for therapeutic development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its biotransformation and elimination . The compound’s metabolites can also interact with other biomolecules, potentially influencing metabolic flux and altering metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with target biomolecules and determine its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. . The reaction conditions often require heating and the use of solvents such as acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The piperazine moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are less commonly documented.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives of the compound.

Scientific Research Applications

4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to its specific ring fusion and the presence of the piperazine moiety, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

4-piperazin-1-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-6-15-10-8(1)9(12-7-13-10)14-4-2-11-3-5-14/h1,6-7,11H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGUINASBGDWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CSC3=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274071
Record name 4-(1-Piperazinyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373356-48-0
Record name 4-(1-Piperazinyl)thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373356-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Piperazinyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{thieno[2,3-d]pyrimidin-4-yl}piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Piperazin-1-ylthieno[2,3-d]pyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8PG3ZF4BZ
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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